六氢化铝锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

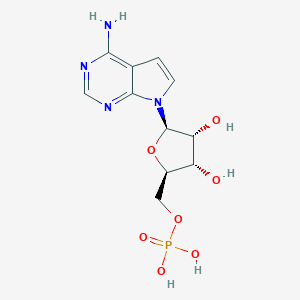

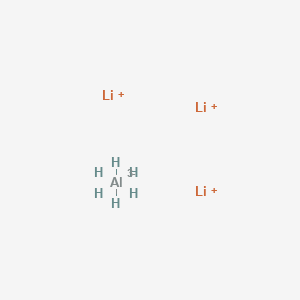

Lithium Aluminum Hexahydride is a chemical compound with the molecular formula AlH6Li3 . It is a highly reactive reagent that is commonly used in various chemical reactions .

Synthesis Analysis

Lithium Aluminum Hexahydride can be synthesized using various methods. One such method involves the coprecipitation of Li+ and Al3+ in alkaline solutions . Another method involves a hydrothermal route, using lithium and aluminum chloride mixed solutions with various molar ratios as precursors and urea as a precipitating agent .Chemical Reactions Analysis

Lithium Aluminum Hexahydride is known for its high reactivity and ability to reduce a wide variety of substances . It has been involved in numerous incidents causing fires due to its high reactivity . It is also used in the reduction of carbonyls at cryogenic temperatures .Physical And Chemical Properties Analysis

Lithium Aluminum Hexahydride is a pyrophoric chemical that is commonly used as a potent reducing agent in organic synthesis . It has a silvery luster when freshly cut and remains shiny for several days at room temperature in dry air with a relative humidity of less than 1% .科学研究应用

铝锂合金在航空航天和低温应用中的应用:铝与锂合金广泛用于航空航天和低温应用,因为它具有很高的成型能力和理想的机械性能。研究重点是了解内在相及其对这些合金的影响,特别是对材料的性能产生重大影响的 δ' (Al3Li) 亚稳相 (Roy, Dutta, & Chakraborti, 2021)。

铝锂合金的激光束焊接:铝锂合金因其密度低、比强度高、耐腐蚀性和抗疲劳裂纹扩展性好等特性而被用于航空航天应用。激光束焊接是一种先进的连接方法,已应用于这些合金,但仍有一些挑战需要解决 (Xiao & Zhang, 2014)。

六氢化锂和六氢化钠的振动分析:通过拉曼和红外光谱对六氢化锂和六氢化钠(如 Li3AlH6 和 Na3AlH6)的研究提供了对金属氢相互作用的见解,这对于理解铝在这些化合物中的环境至关重要 (Bureau 等,1989)。

用于有机电解质二次电池的锂铝电极:已经研究了锂铝负极以最大程度地减少有机电解质二次电池中的锂枝晶问题。该研究探讨了这些电极的平衡电动势-组成关系和循环行为 (Rao, Francis, & Christopher, 1977)。

锂离子电池中的铝负极:铝因其较高的理论比容量和优异的导电性而被认为是锂离子电池的负极材料。已经对在充放电过程中管理大容量膨胀的策略进行了研究,这会影响这些电池的结构稳定性 (Zhang 等,2019)。

铝在减少铝诱导的细胞毒性效应中的作用:锂因其减少铝诱发的神经毒性作用的潜力而受到研究。涉及在大鼠中施用铝和锂的实验表明,锂具有减轻铝对大脑造成的损害的能力 (Bhalla, Singla, & Dhawan, 2010)。

用于锂电池的非水烷基碳酸盐溶液中的铝:研究了铝在含有 LiBOB 盐的烷基碳酸盐溶液中的电化学行为,以了解其作为可充电锂电池集电体的潜力。该研究提供了对铝在这种情况下电化学和钝化行为的见解 (Myung, Natsui, Sun, & Yashiro, 2010)。

安全和危害

Lithium Aluminum Hexahydride is highly corrosive to the skin, eyes, and mucous membranes . Contact with moisture forms lithium hydroxide, which can cause severe burns . It is also known to form combustible dust concentrations in air and releases flammable gases which may ignite spontaneously when in contact with water .

未来方向

The future directions of Lithium Aluminum Hexahydride research could involve its use in flow chemistry, where a reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . This approach could lead to safer product manufacturing relative to batch chemistry . Additionally, it could be used in the development of high-capacity anode materials for Li-ion batteries .

属性

IUPAC Name |

trilithium;aluminum(3-) hexahydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3Li.6H/q-3;3*+1;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPSVBUKCTVOLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[AlH6-3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6Li3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

53.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium aluminum hexahydride | |

CAS RN |

16941-14-3 |

Source

|

| Record name | Lithium aluminium hexa hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)

![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)

![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)